3-(3-Chlorophenyl)piperidin-3-amine

Medicinal Chemistry Scaffold Design Structure-Based Drug Design

Researchers targeting monoaminergic transporters or sigma receptors lack a building block with a geminal C3 amine-aryl quaternary center. This compound fills that gap. • Dual orthogonal amines (piperidine NH + C3-NH2) enable sequential derivatization. • meta-Chlorophenyl quaternary architecture provides unexplored SAR for DAT/SERT/NET (lead analogs: IC50 2.5-161 nM). • Non-interchangeable with N-aryl or C4-substituted analogs; matched-pair comparator for piperidine basicity studies. • For CNS drug discovery: depression, ADHD, wakefulness, antipsychotic sigma modulation.

Molecular Formula C11H15ClN2
Molecular Weight 210.70 g/mol
Cat. No. B11782862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chlorophenyl)piperidin-3-amine
Molecular FormulaC11H15ClN2
Molecular Weight210.70 g/mol
Structural Identifiers
SMILESC1CC(CNC1)(C2=CC(=CC=C2)Cl)N
InChIInChI=1S/C11H15ClN2/c12-10-4-1-3-9(7-10)11(13)5-2-6-14-8-11/h1,3-4,7,14H,2,5-6,8,13H2
InChIKeyRSCXIKOVTWZRDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chlorophenyl)piperidin-3-amine: Overview & Sourcing


3-(3-Chlorophenyl)piperidin-3-amine (CAS 1824049-94-6) is a heterocyclic building block belonging to the 3-aminopiperidine class . It features a piperidine ring simultaneously substituted at the C3 position with a primary amine and a meta-chlorophenyl group, creating a sterically confined quaternary carbon center. With a molecular formula of C11H15ClN2 and a molecular weight of 210.70 g/mol , this compound serves as a versatile intermediate in medicinal chemistry, particularly for CNS-targeted programs where the 3-chlorophenyl pharmacophore is a privileged motif for monoaminergic and sigma receptor engagement [1].

3-(3-Chlorophenyl)piperidin-3-amine: Why Substitution Fails


The co-localization of the amine and aryl substituents at the C3 quaternary center of 3-(3-chlorophenyl)piperidin-3-amine is structurally non-interchangeable with its closest commercial analogs. In the 1-(3-chlorophenyl)piperidin-3-amine isomer (N-aryl series), the basicity of the piperidine nitrogen is substantially altered by N-arylation . In the 3-(3-chlorophenyl)piperidine analog (lacking the 3-amine), both hydrogen-bonding capacity and steric topography diverge significantly, impacting target recognition at aminergic GPCRs and transporters [1]. Furthermore, meta-chlorophenyl substitution at C3 versus para-chlorophenyl substitution at C4 (as in 4-(3-chlorophenyl)piperidine) shifts the spatial orientation of the halogen pharmacophore, a variable known to modulate DAT/SERT selectivity ratios by orders of magnitude in structurally related piperidine series [2].

3-(3-Chlorophenyl)piperidin-3-amine: Comparative Evidence


Quaternary Carbon: Steric & H-Bond Differentiation

The target compound incorporates a geminal amine-aryl substitution at the piperidine C3 position, generating a quaternary sp3 carbon center. The direct de-amino comparator 3-(3-chlorophenyl)piperidine (CAS 55989-12-3) bears only a tertiary C3 carbon with a single H-bond donor (piperidine NH) vs. two H-bond donors in the target compound (piperidine NH plus primary amine NH2). This architectural difference produces a 15 Da molecular weight increase (210.70 vs. 195.69 g/mol) and introduces an additional vector for H-bond interactions with biological targets . In sigma receptor pharmacophore models, the presence of a nitrogen atom has been shown to be essential for binding affinity; removal of the N atom from phenylalkylpiperidines led to little or no binding to sigma receptors [1].

Medicinal Chemistry Scaffold Design Structure-Based Drug Design

Piperidine NH Basicity: Target vs. N-Aryl Analogs

In 3-(3-chlorophenyl)piperidin-3-amine, the piperidine nitrogen retains a secondary amine character (free NH), whereas in the N-aryl isomer 1-(3-chlorophenyl)piperidin-3-amine (CAS 1249059-34-4), the same nitrogen is directly attached to the electron-withdrawing chlorophenyl ring. This N-arylation is predicted to reduce the pKa of the piperidine nitrogen by approximately 3–4 log units relative to the free NH form, based on well-characterized aniline vs. alkylamine basicity differences (aniline conjugate acid pKa ≈ 4.6 vs. piperidine conjugate acid pKa ≈ 11.2) . This shift has direct consequences for the protonation state at physiological pH (7.4): the target compound's piperidine nitrogen is >99% protonated, while the N-aryl isomer's piperidine nitrogen is <1% protonated [1].

Physicochemical Profiling ADME Prediction Salt Formation

DAT Affinity: Class-Level SAR Comparison

While direct DAT binding data for the target compound is not yet publicly available, structurally related 3-chlorophenyl-piperidine analogs provide a class-level reference frame. The de-amino compound 3-(3-chlorophenyl)piperidine exhibits an IC50 of 161 nM at the rat striatal dopamine transporter ([3H]WIN-35428 displacement) [1]. However, optimized 3,4-disubstituted piperidine DAT inhibitors with a chlorophenyl motif achieve Ki values as low as 2.5 nM [2], demonstrating that the addition of substituents at the piperidine ring can enhance DAT affinity by up to 64-fold. The target compound's unique 3-amino substitution represents an unexplored vector for modulating this affinity, making it a valuable tool for SAR expansion studies [3].

Neuropharmacology Monoamine Transporter CNS Drug Discovery

Sigma Receptor Engagement: Pharmacophore Comparison

The 3-phenylpiperidine scaffold is a well-established pharmacophore for sigma receptor engagement. In published SAR studies, 3-phenylpiperidines exhibit sigma-1 receptor binding, and the introduction of conformational restriction via quaternary carbon centers can modulate affinity and selectivity [1]. Specifically, the sigma-1/sigma-2 selectivity ratio can exceed 350-fold with appropriate substitution [2]. The target compound's quaternary C3 center, bearing both the 3-chlorophenyl group and an amine, introduces a degree of conformational restriction not present in simple 3-phenylpiperidines. The chlorine substituent at the meta position further differentiates it from the unsubstituted 3-phenylpiperidin-3-amine scaffold (logP ≈ 1.85), increasing calculated lipophilicity and potentially enhancing sigma receptor sub-type selectivity .

Sigma Receptor Antipsychotic Drug Design CNS Pharmacology

Supply Chain & Availability Comparison

The target compound 3-(3-chlorophenyl)piperidin-3-amine (CAS 1824049-94-6) is listed by multiple suppliers including CymitQuimica and ChemicalRegister.com as a research intermediate . In contrast, its positional isomer 4-(3-chlorophenyl)piperidine (CAS 99329-53-0) is more widely available with multiple stock-keeping vendors (e.g., Aladdin Scientific offers 97% purity, in-stock at $49.90/g) . The N-aryl isomer 1-(3-chlorophenyl)piperidin-3-amine (CAS 1249059-34-4) is also broadly stocked. The target compound's relative scarcity, particularly as a free base rather than a dihydrochloride salt, means procurement planning must account for longer lead times and potential minimum order quantities. However, this scarcity also reflects its unique structural position: it is not a commodity building block, and sourcing the correct isomer is critical for programs requiring the C3 geminal amine-aryl architecture .

Chemical Procurement Building Block Supply Research Intermediate

Synthetic Versatility: Two Orthogonal Amine Sites

The target compound possesses two chemically distinguishable amine functionalities: a secondary piperidine NH and a primary C3-attached amine. This orthogonal reactivity enables sequential derivatization strategies—for example, amide coupling or reductive amination at the primary amine while the piperidine NH remains available for subsequent N-alkylation or Boc protection . By contrast, 3-(3-chlorophenyl)piperidine offers only a single reactive amine center (piperidine NH), and 1-(3-chlorophenyl)piperidin-3-amine has its piperidine nitrogen already occupied. Patent literature on 3-aminopiperidine derivatives confirms that the primary amine at C3 serves as a key derivatization point for constructing substance P antagonists and other pharmacologically active agents [1].

Parallel Synthesis Library Chemistry Late-Stage Functionalization

3-(3-Chlorophenyl)piperidin-3-amine: Key Applications


Monoamine Transporter SAR Expansion

The target compound's unexplored C3 geminal amine-aryl architecture offers a novel scaffold for expanding structure-activity relationships at dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Because closely related 3-chlorophenyl-piperidines show DAT IC50 values ranging from 161 nM to optimized Ki values of 2.5 nM depending on ring substitution [1][2], the target compound can serve as a key intermediate to test whether introducing a quaternary amine at C3 enhances or diminishes transporter affinity. This is directly relevant to CNS drug discovery programs targeting depression, ADHD, or wakefulness disorders.

Sigma-1/Sigma-2 Receptor Tool Development

The 3-phenylpiperidine core is a privileged scaffold for sigma receptor ligands, with reported sigma-1 Ki values as low as 0.70 nM and sigma-1/sigma-2 selectivity ratios exceeding 350-fold [3]. The target compound's meta-chlorophenyl substitution combined with the quaternary C3 amine creates a sterically constrained pharmacophore that has not been systematically evaluated in published sigma receptor SAR. This compound is ideally suited as a starting point for developing subtype-selective sigma receptor probes with potential applications in antipsychotic and neuroprotective research.

CNS-Focused Library Synthesis Intermediate

With two orthogonal amine functionalities (piperidine NH and primary C3-amine), the target compound enables sequential derivatization workflows that its closest analogs cannot support. This dual-handle architecture is documented in patent literature as a key feature for constructing substance P antagonists and related bioactive molecules [4]. Medicinal chemistry groups can use this scaffold to rapidly generate diverse compound libraries through amide formation, sulfonylation, or reductive amination at the primary amine, followed by N-functionalization of the piperidine ring, maximizing chemical space exploration from a single building block.

Physicochemical ADME Comparator

The predicted protonation state difference between the target compound (piperidine NH retained, predicted pKa ≈ 10–11) and its N-aryl isomer 1-(3-chlorophenyl)piperidin-3-amine (piperidine N-arylated, predicted pKa ≈ 5–7) makes the target compound a valuable matched-pair comparator for studying how piperidine basicity affects membrane permeability, solubility, and target engagement. ADME profiling groups can use this compound alongside its N-aryl isomer in permeability assays (e.g., PAMPA, Caco-2) to generate instructive data for CNS drug design programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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